molecular formula C15H16FN3O3 B2958432 ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate CAS No. 1006481-95-3

ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate

Cat. No. B2958432
CAS RN: 1006481-95-3
M. Wt: 305.309
InChI Key: QZLRGQORTLZBCZ-UHFFFAOYSA-N
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Description

  • Synonyms : Ethyl (2Z)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-ylacetate

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 4-fluorophenylacetonitrile with appropriate reagents. The starting material, 4-fluorophenylacetonitrile , serves as a key building block in the preparation of various derivatives . Further details on the synthetic pathway would require a thorough review of relevant literature.


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 236-237°C (literature value for related compounds)
  • Density : Approximately 1.174 g/mL at 25°C (literature value for related compounds)
  • Refractive Index : Approximately 1.5040 at 20°C (literature value for related compounds)

Safety and Hazards

  • Toxicity : Acute toxicity levels are categorized as follows:
    • Specific Target Organ Toxicity (Single Exposure): STOT SE 3

properties

IUPAC Name

ethyl (2E)-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-4-22-15(20)14(18-21)13-9(2)17-19(10(13)3)12-7-5-11(16)6-8-12/h5-8,21H,4H2,1-3H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLRGQORTLZBCZ-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=C(N(N=C1C)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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